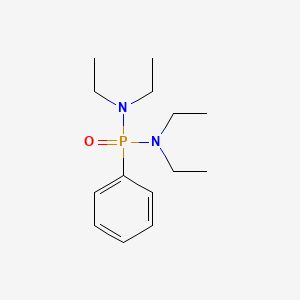
Phosphonic diamide, N,N,N',N'-tetraethyl-P-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- is an organophosphorus compound with the molecular formula C₁₄H₂₅N₂OP. It is known for its unique structure, which includes a phosphonic diamide group bonded to a phenyl ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- can be synthesized through the reaction of phenylphosphonic dichloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
Wissenschaftliche Forschungsanwendungen
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic diamide, N,N,N’,N’-tetramethyl-P-phenyl-
- Phosphonic diamide, N,N,N’,N’-diethyl-P-phenyl-
- Phosphonic diamide, N,N,N’,N’-dipropyl-P-phenyl-
Uniqueness
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
4519-35-1 |
|---|---|
Molekularformel |
C14H25N2OP |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
N-[diethylamino(phenyl)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C14H25N2OP/c1-5-15(6-2)18(17,16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
InChI-Schlüssel |
KPGVXVMXRHCDQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=O)(C1=CC=CC=C1)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


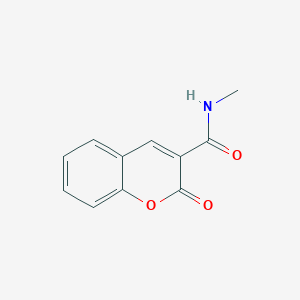
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)

![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)

![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)
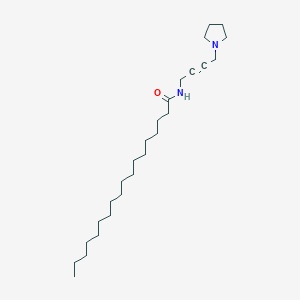
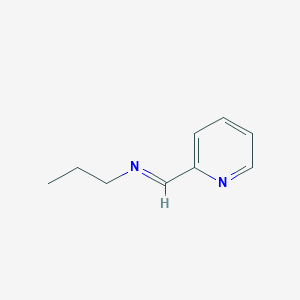
![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)
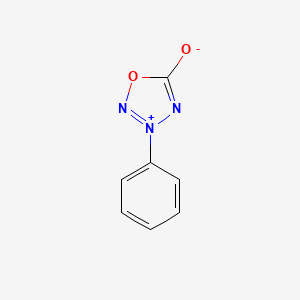
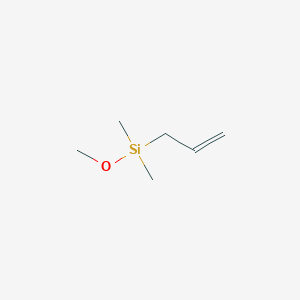
![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14158850.png)

